2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
Overview
Description
“2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile” is a chemical compound with the molecular formula C10H7N3O . It is also known by its CAS Number: 30750-23-3 .
Synthesis Analysis
A green protocol has been developed for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives in yields of 85–90% by a one-pot reaction of phthalic anhydride, anilines, and 2-aminobenzamides in ethanol under reflux for 90–120 min .Molecular Structure Analysis
The molecular weight of “this compound” is 185.18 g/mol . The InChI code is 1S/C10H7N3O/c11-6-5-9-12-8-4-2-1-3-7 (8)10 (14)13-9/h1-4H,5H2, (H,12,13,14) .Chemical Reactions Analysis
The compound is involved in a one-pot multicomponent and environmentally acceptable process used to manufacture a wide range of heterocyclic compounds quickly, in a cost-effective way, and from basic starting materials .Physical and Chemical Properties Analysis
The compound has a molecular weight of 185.18 g/mol, an XLogP3-AA of 0.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Scientific Research Applications
Synthesis and Chemical Properties
- 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile shows versatility in chemical synthesis. It is involved in the formation of para-quinomethane products, as observed in the oxidation of (3,4-dihydroxyphenyl)acetonitrile. This compound exhibits unique reactivity due to its diastereoisomeric nature and tautomeric shifts, contributing to complex reactions in synthetic organic chemistry (Land et al., 2003).
Application in Heterocyclic Compound Synthesis
- The compound is significant in the synthesis of complex heterocyclic structures. For example, reactions with aliphatic primary amines lead to the formation of pyrazino[2,1-b]quinazolin-6-ones, demonstrating its role in expanding the diversity of heterocyclic compounds (Kulik et al., 2007).
Reactivity in Complex Synthesis Processes
- The compound's reactivity is explored in various synthesis processes. For instance, its transformation and interaction with different compounds like hydrazonoyl halides lead to the creation of novel chemical structures, expanding the possibilities in synthetic methodologies (Awad et al., 2001).
Catalysis and Synthesis Enhancement
- In catalysis, this compound contributes to efficient processes, such as the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, highlighting its utility in enhancing reaction efficiencies in the presence of certain catalysts (Magyar & Hell, 2016).
Structural Formation in Novel Compounds
- The compound plays a role in the formation of novel structures like sulfanyl, sulfinyl, and quinazolinone derivatives. These structures are significant in the development of new materials with potential applications in various fields (Reddy et al., 2012).
Versatility in Organic Chemistry
- Its versatility is further highlighted in reactions leading to the formation of quinazolinone analogues with potential bioactive properties. This underlines the compound's importance in the realm of organic and medicinal chemistry (Nguyen et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
2-(4-oxo-3H-quinazolin-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9/h1-4H,5H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPPRAWHRPCNBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263861 | |
Record name | 3,4-Dihydro-4-oxo-2-quinazolineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658414 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
30750-23-3 | |
Record name | 3,4-Dihydro-4-oxo-2-quinazolineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30750-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-4-oxo-2-quinazolineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.